molecular formula C14H14N4OS B14927024 (2E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enenitrile

(2E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enenitrile

Cat. No.: B14927024
M. Wt: 286.35 g/mol
InChI Key: RSPBTOSAYYBXML-LFYBBSHMSA-N
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Description

(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through a vinylation reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The acetyl and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE exerts its effects involves interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Contains a thiophene ring and an amine group, used in similar synthetic applications.

    1-Thiophen-2-yl-ethylamine: Features a thiophene ring and an ethylamine group, used in the synthesis of bioactive molecules.

    3-Aminothiophene-2-carboxamide: Contains an aminothiophene ring and a carboxamide group, used in medicinal chemistry.

Uniqueness

(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is unique due to its combination of thiazole and pyrazole rings with a cyano group, providing a versatile scaffold for the development of novel compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethylpyrazol-4-yl)prop-2-enenitrile

InChI

InChI=1S/C14H14N4OS/c1-4-18-8-11(7-16-18)5-12(6-15)14-17-9(2)13(20-14)10(3)19/h5,7-8H,4H2,1-3H3/b12-5+

InChI Key

RSPBTOSAYYBXML-LFYBBSHMSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C(\C#N)/C2=NC(=C(S2)C(=O)C)C

Canonical SMILES

CCN1C=C(C=N1)C=C(C#N)C2=NC(=C(S2)C(=O)C)C

Origin of Product

United States

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